molecular formula C8H11N3O2 B8468388 6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione

6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B8468388
M. Wt: 181.19 g/mol
InChI Key: NHLFTJCLJHPGSG-UHFFFAOYSA-N
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Description

6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position and a 2-methyl-allyl group at the 1st position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and 2-methyl-allyl bromide.

    Alkylation Reaction: The 2-methyl-allyl group is introduced to the pyrimidine ring through an alkylation reaction. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Amination Reaction: The amino group is introduced at the 6th position through an amination reaction. This can be achieved by reacting the intermediate compound with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.

    Substitution: The amino and allyl groups can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The amino and allyl groups play a crucial role in its binding affinity and activity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1-allyl-1H-pyrimidine-2,4-dione: Similar structure but lacks the methyl group on the allyl chain.

    6-amino-1-(2-methyl-propyl)-1H-pyrimidine-2,4-dione: Similar structure but with a propyl group instead of an allyl group.

    6-amino-1-(2-methyl-allyl)-1H-pyrimidine-2-thione: Similar structure but with a thione group instead of a dione group.

Uniqueness

6-amino-1-(2-methyl-2-propenyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the amino and 2-methyl-allyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-amino-1-(2-methylprop-2-enyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h3H,1,4,9H2,2H3,(H,10,12,13)

InChI Key

NHLFTJCLJHPGSG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=CC(=O)NC1=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methallylamine (211 g, 2.97 mol) is added to a solution of concentrated hydrochloric acid (250 ml) in water (1.91), followed by portionwise addition of potassium cyanate (240 g, 2.97 mol). The reaction is then heated for 2 hours at 80° C., prior to cooling and evaporation to afford (2-methyl-allyl)-urea (244.5 g), mp 114-115° C. The urea (268 g, 2.35 mol) is added to a solution of cyanoacetic acid (220 g, 2.59 mol) in acetic anhydride (536 ml) and the reaction is heated at 70° C. for 1 hour, cooled to 0° C. and diluted with ether. The resultant solid is collected by filtration, washed with ether, suspended in water (2.2 l) and heated to 75° C. 2M aqueous sodium hydroxide solution is then added portionwise over 30 min to maintain pH between 8 and 9.5. The reaction is cooled to room temperature, treated with acetic acid (12 ml), further cooled to 10° C. and the resultant solid is collected by filtration, washed with cold water and dried to afford 6-amino-1-(2-methyl-allyl)-1H-pyrmidine-2,4-dione, mp 267-269° C. The uracil (253 g, 1.40 mol) is added to a solution of sodium hydroxide (123 g, 3.07 mol) in water (2.5 l) and allowed to exotherm then cooled to 20° C. Dimethyl sulfate (196 ml, 2.06 mol) is added portionwise over 1 hour. After standing overnight, the reaction is cooled to 5° C. and the solid collected by filtration to give 6-amino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 162-163° C. The methyluracil (165 g, 0.85 mol) is suspended in water (1.551) and concentrated hydrochloric acid (72 ml). A solution of sodium nitrite (58.4 g, 0.85 mol) in water (117 ml) is then added dropwise over 30 minutes and the reaction is stirred at 20° C. for 3 hours. The solid is collected by filtration, washed successively with water, methanol and ether to afford 6-amino-3-methyl-1-(2-methyl-allyl)-5-nitroso-1H-pyriridine-2,4-dione, mp 213° C. (dec). The nitrosouracil (190 g, 0.85 mol) is suspended in water (950 ml), heated to 85° C. and sodium dithionite (85%, 347.2 g, 1.69 mol) is added portionwise. After cooling to room temperature, the solid is collected by filtration to afford 5,6-diamino-3-methyl-1-(2-methyl-allyl)-1H-pyrimidine-2,4-dione, mp 152-153° C.
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268 g
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220 g
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536 mL
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